1-Methanesulfonyl-6-nitroindoline

Description

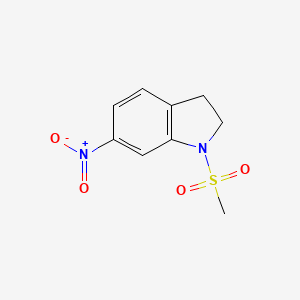

1-Methanesulfonyl-6-nitroindoline is a nitro- and sulfonyl-substituted indoline derivative. This modification introduces electron-withdrawing effects from both the nitro (-NO₂) and sulfonyl groups, likely enhancing polarity and influencing reactivity or biological activity. The molecular formula is deduced as C₉H₁₀N₂O₄S (MW: 266.26 g/mol), distinguishing it from simpler indoline derivatives.

Properties

Molecular Formula |

C9H10N2O4S |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1-methylsulfonyl-6-nitro-2,3-dihydroindole |

InChI |

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3 |

InChI Key |

NOPGJGWFMCFSOI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Methanesulfonyl-6-nitroindoline with key analogs:

*Inferred structure based on analogs.

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The sulfonyl and nitro groups in this compound contrast with methyl groups in analogs like 2-Methylindoline, which are electron-donating. This difference impacts electronic properties, reactivity, and solubility.

- Core Structure: Indoline (partially saturated indole) and indole derivatives exhibit distinct aromaticity and conformational flexibility. For example, 6-Methyltetrahydroquinoline has a fully saturated ring system, altering its chemical behavior.

Physicochemical Properties

While direct data for this compound is unavailable, comparisons can be drawn:

- Polarity: The sulfonyl group increases polarity compared to methyl-substituted analogs (e.g., 1-Methyl-6-nitroindole ), suggesting higher solubility in polar solvents like DMSO or methanol.

- Stability : Nitro groups are prone to reduction, but sulfonyl moieties may enhance stability under acidic conditions .

Preparation Methods

Reaction Conditions and Reagents

Methanesulfonylation typically employs methanesulfonyl chloride (MsCl) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) facilitates the reaction at room temperature. For example, the synthesis of 1-methanesulfonyl-1,2-dihydroquinolines from Morita–Baylis–Hillman (MBH) acetates uses methanesulfonamide with K₂CO₃ in DMF, achieving yields exceeding 80%. Applying this to 6-nitroindoline would require:

Challenges and Optimization

-

Competitive Nitro Group Reactivity : The electron-withdrawing nitro group at position 6 may deactivate the indoline nitrogen, necessitating elevated temperatures or extended reaction times.

-

Purification : Column chromatography (e.g., 20% ethyl acetate/hexane) effectively isolates the product, as demonstrated in similar sulfonamide syntheses.

Cyclization Strategies for Indoline Core Formation

Constructing the indoline ring before functionalization offers a modular route. Metal-free cycloisomerization, as reported for 5-nitro-7-azaindole, highlights the viability of this approach.

Cycloisomerization of Propargylamine Derivatives

A trimethylsilane (TMS)-assisted cyclization of 3-trimethylsilanylethynyl-pyridin-2-ylamine derivatives forms the indoline core under mild conditions. Adapting this for this compound would involve:

Nitro Group Positioning

Electrophilic nitration after cyclization ensures regioselectivity. For example, nitration of indoline derivatives using fuming HNO₃ in H₂SO₄ at 0°C selectively targets position 6 due to the directing effects of the indoline nitrogen. Subsequent methanesulfonylation completes the synthesis.

Catalytic Approaches Using Iron-Based Systems

Iron catalysts enable efficient nitro-group reductions and sulfonamide formations, as evidenced by the use of FeCl₃·6H₂O in NPY Y2 receptor inhibitor syntheses.

One-Pot Nitro Reduction and Sulfonylation

A patent application describes a method where FeCl₃·6H₂O and methylhydrazine facilitate the conversion of nitro intermediates to sulfonamides. For this compound:

-

React 6-nitroindoline with MsCl in methanol.

-

Add FeCl₃·6H₂O (1 mol%) and methylhydrazine (11 equivalents).

-

Stir at room temperature until completion (monitored by TLC).

Key Data :

Adaptation of Morita–Baylis–Hillman (MBH) Acetate Chemistry

While MBH chemistry is traditionally used for quinolines, its application to indoline derivatives is emerging.

MBH Acetate Preparation and Functionalization

-

Synthesize an MBH acetate from 2-fluoro-5-nitrobenzaldehyde and ethyl acrylate.

-

React with methanesulfonamide in DMF/K₂CO₃ to form a dihydroquinoline intermediate.

Advantages :

Comparative Analysis of Methods

Mechanistic Insights

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?

- Methodology :

- Protocol Standardization : Document reaction parameters (e.g., stirring rate, humidity) using FAIR data principles .

- Inter-Lab Validation : Share batch samples for cross-testing via round-robin studies .

Tables

Table 1: Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65 | ≥95% | |

| Sulfonylation | CH₃SO₂Cl, Et₃N, DCM | 78 | ≥98% |

Table 2: Common Analytical Challenges & Solutions

| Challenge | Solution | Technique | Reference |

|---|---|---|---|

| Signal overlap in NMR | 2D HSQC/COSY | NMR | |

| Photodegradation | Amber vial storage | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.